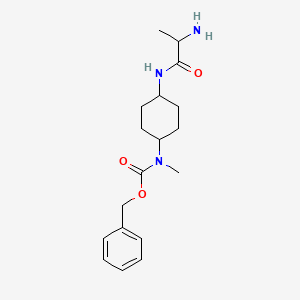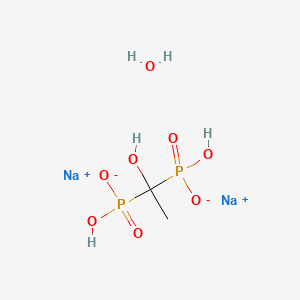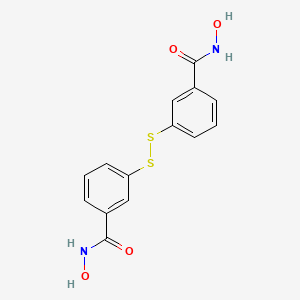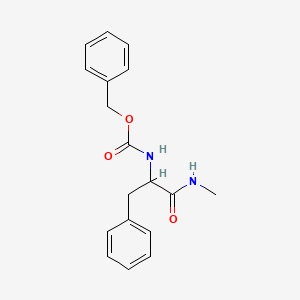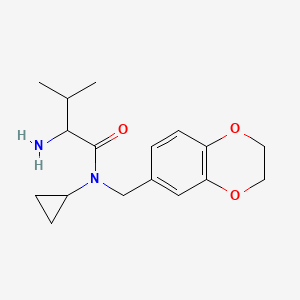![molecular formula C31H33ClN2O3RuS B14795938 Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide is a complex organometallic compound with a molecular formula of C31H33ClN2O3RuS and a molecular weight of 650.2 g/mol . This compound is known for its unique structure, which includes a ruthenium center coordinated with a chlororuthenium ion and a sulfonylazanide ligand. It is used in various scientific research applications due to its interesting chemical properties and potential catalytic activities.
Vorbereitungsmethoden
The synthesis of Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ligand, which involves the reaction of 4-methylbenzenesulfonyl chloride with 2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethylamine.
Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent to form the desired chlororuthenium complex.
Analyse Chemischer Reaktionen
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized ruthenium species.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced ruthenium complexes.
Wissenschaftliche Forschungsanwendungen
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation, oxidation, and C-C bond formation reactions.
Medicinal Chemistry: It is studied for its potential use in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Material Science:
Wirkmechanismus
The mechanism of action of Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide involves the coordination of the ruthenium center with various substrates, leading to the activation of chemical bonds and facilitating catalytic reactions. The molecular targets and pathways involved in its mechanism of action include the activation of C-H and C-C bonds, as well as the formation of reactive intermediates that participate in various organic transformations .
Vergleich Mit ähnlichen Verbindungen
Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide can be compared with other similar compounds, such as:
Tetrakis(dimethylsulfoxide)dichlororuthenium(II): This compound is also used as a catalyst in organic synthesis and has similar catalytic properties.
Ruthenium(III)nitrosylchloride: Another ruthenium-based compound with catalytic applications, particularly in oxidation reactions.
Heptakis(acetato)oxotriruthenium: This compound is used in various catalytic processes and has unique reactivity due to its multiple ruthenium centers.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C31H33ClN2O3RuS |
|---|---|
Molekulargewicht |
650.2 g/mol |
IUPAC-Name |
chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
INKUCOHLIHBSDN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





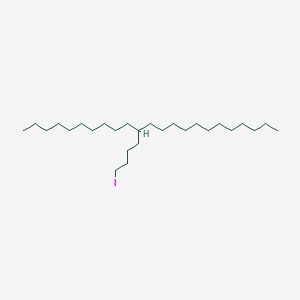
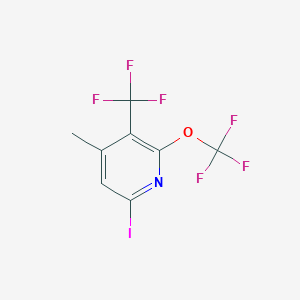
![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
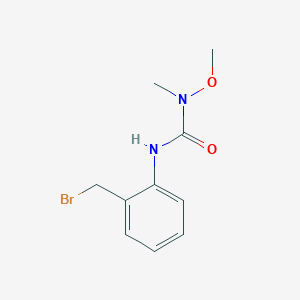
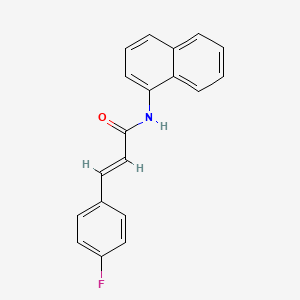
![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)
